7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid is a unique chemical compound. It has an empirical formula of C8H6ClNO4 and a molecular weight of 215.59 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1c(Cl)cnc2OCCOc12
. This notation provides a way to describe the structure of a chemical compound in a textual format. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Synthesis and Derivative Formation
One study outlines the synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure, highlighting the compound's role in the creation of potentially bioactive molecules. This research demonstrates methods to synthesize derivatives from 2-chloro-3-pyridinol, showcasing the compound's versatility in chemical synthesis processes (Soukri et al., 2003).
Antibacterial Activity
Another study explores the antibacterial properties of thienopyridinone derivatives, including those similar in structure to the 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid. These compounds were evaluated against a variety of micro-organisms, with certain derivatives showing promising in vitro activity. This research highlights the potential of such compounds in developing new antibacterial agents (El-Abadelah et al., 1998).
Chemical Transformations and Potential Applications
Further studies detail the chemical transformations and potential applications of related compounds, focusing on their synthesis, reactions, and structural analysis. These investigations provide insights into the compound's utility in creating new materials with potential applications in medicinal chemistry and materials science. For instance, research on the synthesis and reactions of related naphthyridine derivatives as antibacterial agents showcases the broader chemical family's relevance in drug development (Miyamoto et al., 1987).
Novel Synthetic Routes
Another segment of research presents novel synthetic routes to previously challenging or unattainable derivatives, demonstrating the continuous advancement in synthetic methodologies that expand the utility of such compounds in creating diverse and complex molecules (Benarab et al., 1993).
Properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUNOBUPRBJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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